![molecular formula C18H12ClN3O3 B2726820 1-[(4-chlorophenyl)methyl]-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 848052-86-8](/img/structure/B2726820.png)
1-[(4-chlorophenyl)methyl]-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s physical appearance.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors involved in the synthesis process.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule and the lengths and types of chemical bonds.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity, basicity, reactivity with other substances are also analyzed.Aplicaciones Científicas De Investigación
- Application: A novel poly (pyrrole/dodecylthiophene/acrylamide) (PPDA) hybrid conductive material has been developed for supercapacitor and strain sensing applications .
- Method: The PPDA hybrid integrates a self-assembled polypyrrole (PPy) and polydodecylthiophene/γ-CD (PDDT/γ-CD) nanotubular aerogel network within a biocompatible polyacrylamide (PAAm) hydrogel matrix .
- Results: The PPDA hybrid exhibits good electrochemical performance, with a specific capacitance of 149.6 F g −1 at 1 A g −1 current density and retaining 82.3% of its capacitance after 1000 cycles at 5 A g −1 .
- Application: Two-dimensional (2D) nanomaterials have been used for photothermal applications, including photothermal therapy, water evaporation, thermochemical reactions, and electrostatic lithography .
- Method: The specific methods of application or experimental procedures would depend on the specific 2D nanomaterial and the intended application .
- Results: The results or outcomes obtained would also vary based on the specific 2D nanomaterial and the intended application .
Supercapacitor and Strain Sensing Applications
Photothermal Applications of 2D Nanomaterials
- Application: A novel poly (pyrrole/dodecylthiophene/acrylamide) (PPDA) hybrid conductive material has been developed for supercapacitor and strain sensing applications .
- Method: The PPDA hybrid integrates a self-assembled polypyrrole (PPy) and polydodecylthiophene/γ-CD (PDDT/γ-CD) nanotubular aerogel network within a biocompatible polyacrylamide (PAAm) hydrogel matrix .
- Results: The PPDA hybrid exhibits good electrochemical performance, with a specific capacitance of 149.6 F g −1 at 1 A g −1 current density and retaining 82.3% of its capacitance after 1000 cycles at 5 A g −1 .
- Application: Two-dimensional (2D) nanomaterials have been used for photothermal applications, including photothermal therapy, water evaporation, thermochemical reactions, and electrostatic lithography .
- Method: The specific methods of application or experimental procedures would depend on the specific 2D nanomaterial and the intended application .
- Results: The results or outcomes obtained would also vary based on the specific 2D nanomaterial and the intended application .
Flexible and Biocompatible Platform for Supercapacitor and Strain Sensing Applications
Photothermal Applications of 2D Nanomaterials
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It may also include information on safe handling and disposal procedures.
Direcciones Futuras
This involves discussing potential future research directions. It could include potential applications of the compound, areas where further study is needed, or new synthesis methods or reactions that could be explored.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the relevant scientific literature or databases. If you have access to a university library, they can often help with this kind of research. Alternatively, there are online databases like PubChem, ChemSpider, and others that provide information on many chemical compounds. If the compound is not listed in these databases, it may be necessary to conduct laboratory experiments to obtain the desired information. Please remember to always follow safe laboratory practices when handling chemicals.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-(furan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3/c19-12-5-3-11(4-6-12)10-22-17-14(9-20-22)13(18(23)24)8-15(21-17)16-2-1-7-25-16/h1-9H,10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFXIGADXYZBAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=NN3CC4=CC=C(C=C4)Cl)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)methyl]-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

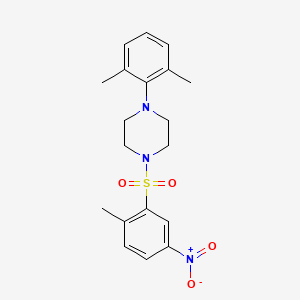
![6-[2-(cyclohex-1-en-1-yl)ethyl]-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2726739.png)
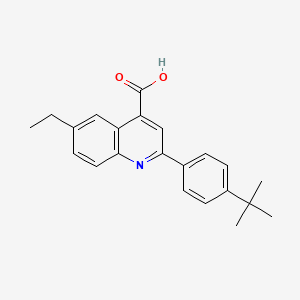
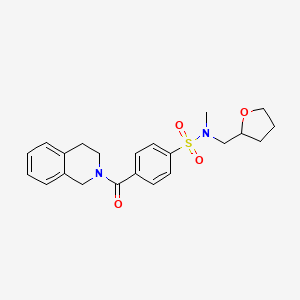
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2726744.png)
![Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate](/img/structure/B2726745.png)
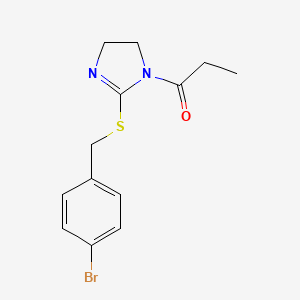
![1-[(2-Chlorophenyl)methylideneamino]-3-(2-phenylethyl)thiourea](/img/structure/B2726749.png)
![2-Chloro-N-[2-[4-(dimethylamino)piperidin-1-yl]-2-methylpropyl]propanamide](/img/structure/B2726750.png)
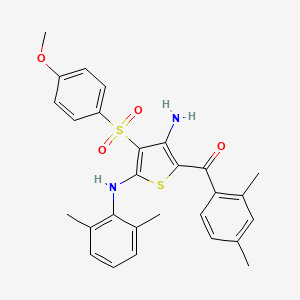
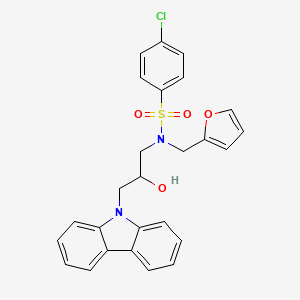
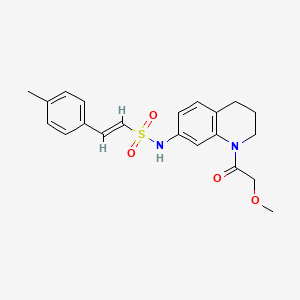
![7-Chloro-5-oxo-6H-benzo[b][1]benzoxepine-3-carboxylic acid](/img/structure/B2726756.png)
![Ethyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2726759.png)